Methyl 3-oxoquinuclidine-2-carboxylate

Overview

Description

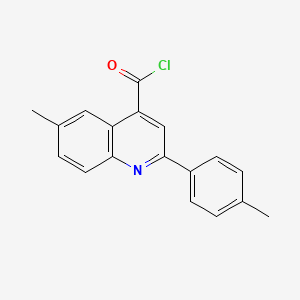

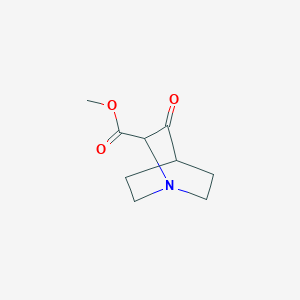

Molecular Structure Analysis

The molecular formula of Methyl 3-oxoquinuclidine-2-carboxylate is C9H13NO3 . It is a white crystalline powder with a molecular weight of 183.2 g/mol.Physical And Chemical Properties Analysis

Methyl 3-oxoquinuclidine-2-carboxylate is a white crystalline powder. Its molecular weight is 183.2 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Scientific Research Applications

Biochemical and Pharmacological Research

Chemical Toxicology and Biochemistry : Methylglyoxal, a compound related to alpha-oxoaldehydes, has been studied extensively for its biochemical properties and implications in diseases. It is involved in metabolic pathways, energy production, and cell toxicity. Research emphasizes its role in diabetes complications and potential in cancer research (Kalapos, 1999) Kalapos, M. (1999). Methylglyoxal in living organisms: chemistry, biochemistry, toxicology and biological implications. Toxicology Letters, 110(3), 145-175.

Epigenetic Modifications : The significance of DNA methyltransferase inhibitors in cancer therapy highlights the role of epigenetic modifications in disease pathology and treatment. These inhibitors, targeting the methylation patterns of DNA, offer insights into the therapeutic potential of compounds that affect epigenetic regulation (Goffin & Eisenhauer, 2002) Goffin, J., & Eisenhauer, E. (2002). DNA methyltransferase inhibitors-state of the art. Annals of Oncology, 13(11), 1699-1716.

Therapeutic Applications and Mechanisms

Arginine Methylation and PRMT Inhibitors : The development of small molecule inhibitors targeting protein arginine methyltransferases (PRMTs) sheds light on the regulatory mechanisms of arginine methylation in diseases, including cancer. This research demonstrates the therapeutic potential of chemical modulators in targeting specific enzymatic functions (Hu, Qian, Ho, & Zheng, 2016) Hu, H., Qian, K., Ho, M., & Zheng, Y. G. (2016). Small Molecule Inhibitors of Protein Arginine Methyltransferases. Expert Opinion on Investigational Drugs, 25, 335-358.

Environmental Epigenetics : Research into the environmental impacts on epigenetic markers, such as 5-hydroxymethylcytosine, elucidates how external factors can lead to genetic dysfunction through epigenetic pathways. This area of study is crucial for understanding how compounds might interact with or influence epigenetic regulation in response to environmental exposures (Efimova, Koltsova, Krapivin, Tikhonov, & Pendina, 2020) Efimova, O., Koltsova, A. S., Krapivin, M., Tikhonov, A., & Pendina, A. (2020). Environmental Epigenetics and Genome Flexibility: Focus on 5-Hydroxymethylcytosine. International Journal of Molecular Sciences, 21.

properties

IUPAC Name |

methyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-13-9(12)7-8(11)6-2-4-10(7)5-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPPFEWYXWPJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)C2CCN1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-oxoquinuclidine-2-carboxylate | |

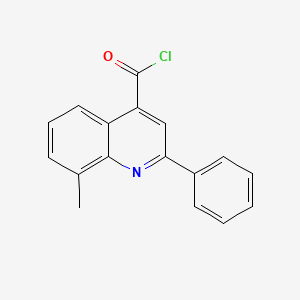

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

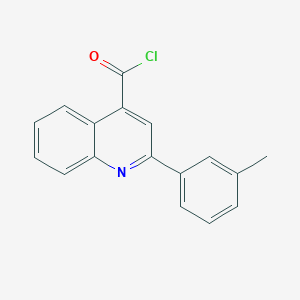

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454302.png)

![3-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454308.png)